2-Bromo-4-(trifluoromethyl)benzoyl chloride

Physicochemical Characterization Process Chemistry Purification

2-Bromo-4-(trifluoromethyl)benzoyl chloride is a dual-substituted benzoyl chloride building block bearing an ortho-bromo group and a para-trifluoromethyl group. It is typically synthesized via chlorination of the corresponding benzoic acid with thionyl chloride and is used as a reactive intermediate for preparing pharmaceuticals and agrochemicals.

Molecular Formula C8H3BrClF3O
Molecular Weight 287.46 g/mol
CAS No. 85663-09-8
Cat. No. B3289237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(trifluoromethyl)benzoyl chloride
CAS85663-09-8
Molecular FormulaC8H3BrClF3O
Molecular Weight287.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Br)C(=O)Cl
InChIInChI=1S/C8H3BrClF3O/c9-6-3-4(8(11,12)13)1-2-5(6)7(10)14/h1-3H
InChIKeyOYNCLPJBWRMJJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(trifluoromethyl)benzoyl chloride (CAS 85663-09-8) Procurement Overview


2-Bromo-4-(trifluoromethyl)benzoyl chloride is a dual-substituted benzoyl chloride building block bearing an ortho-bromo group and a para-trifluoromethyl group [1]. It is typically synthesized via chlorination of the corresponding benzoic acid with thionyl chloride and is used as a reactive intermediate for preparing pharmaceuticals and agrochemicals [2].

Why Substituting Analogs for 2-Bromo-4-(trifluoromethyl)benzoyl chloride (CAS 85663-09-8) is Not Straightforward


The specific 2-bromo-4-trifluoromethyl substitution pattern creates a unique steric and electronic environment that governs both the reactivity of the acyl chloride and subsequent cross-coupling chemistry [1]. The ortho-bromine provides a versatile handle for Suzuki-Miyaura and related cross-couplings, but its proximity to the reactive acyl chloride group can introduce steric hindrance and competitive side reactions not observed with para-halogenated analogs [2]. The para-CF₃ group strongly activates the ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic attack, a balance that differs from other regioisomers [3]. Generic substitution with 4-(trifluoromethyl)benzoyl chloride would sacrifice the bromine-based diversification vector; substitution with 2-bromobenzoyl chloride would lose the CF₃-mediated metabolic stability and electronic tuning .

Quantitative Differentiation of 2-Bromo-4-(trifluoromethyl)benzoyl chloride (CAS 85663-09-8)


Physicochemical Property Differentiation: Density and Boiling Point vs. Non-Brominated Analog

The introduction of an ortho-bromine atom significantly alters the bulk physical properties of the benzoyl chloride core compared to its non-brominated analog, 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) [1].

Physicochemical Characterization Process Chemistry Purification

Cross-Coupling Vector Differentiation: Bromine vs. Chlorine Reactivity in Suzuki-Miyaura Reactions

The ortho-bromine substituent on the target compound serves as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to a chlorine atom, which is a common alternative in analogs like 2-chloro-4-(trifluoromethyl)benzoyl chloride [1][2].

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Electronic Tuning Differentiation: Meta-Bromo vs. Ortho-Bromo Impact on Biological Activity

In a study of thyroid hormone receptor (TR) antagonists, the position of the bromine atom on a benzoyl substituent significantly impacted binding affinity. A meta-bromobenzoyl substituent (compound 11f) was found to be optimal, demonstrating that bromine position is a critical determinant of activity [1]. The target compound provides an ortho-bromo substitution pattern, offering a distinct SAR vector.

Structure-Activity Relationship (SAR) Drug Discovery Thyroid Hormone Receptor

Optimal Application Scenarios for 2-Bromo-4-(trifluoromethyl)benzoyl chloride (CAS 85663-09-8)


Sequential Diversification in Medicinal Chemistry Library Synthesis

The target compound is ideally suited for the rapid generation of diverse compound libraries for drug discovery. The acyl chloride group can be used in the first step to install a core scaffold via amide or ester bond formation [1]. Subsequently, the ortho-bromine atom serves as a functional handle for late-stage diversification using palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce a wide array of aryl, heteroaryl, or amine substituents [2].

Synthesis of Fluorinated Building Blocks for PET Imaging or 19F NMR Probes

The para-trifluoromethyl group provides a distinctive 19F NMR handle and can be used to introduce fluorine atoms into molecules for medicinal chemistry or chemical biology applications, including the development of potential PET tracers or metabolic probes [3]. The bromine atom allows for further radiolabeling via halogen exchange or serves as an additional heavy atom for X-ray crystallography.

Agrochemical Intermediate for Herbicide Development

This compound is a key intermediate for synthesizing pyridine and pyrimidine carboxylate herbicides . The specific combination of the electron-withdrawing trifluoromethyl group and the reactive bromine and acyl chloride functionalities enables the construction of complex heterocyclic structures that are active against herbicide-resistant weeds.

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